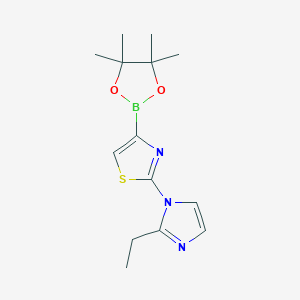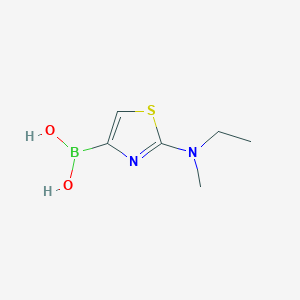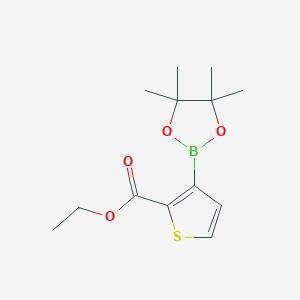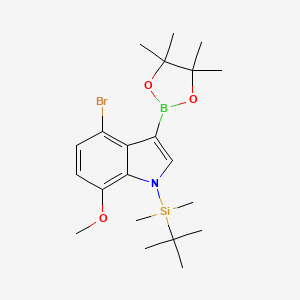
2-(Diethylamino)thiazole-4-boronic acid
Übersicht
Beschreibung
2-(Diethylamino)thiazole-4-boronic acid (DETBA) is an organic compound with a wide range of scientific applications. It is a derivative of thiazole, a five-membered ring containing two nitrogen atoms, and boronic acid, a boron-containing organic compound. DETBA has a unique structure that allows it to interact with a variety of molecules, making it a valuable tool for research. It is widely used in the fields of organic synthesis, medicinal chemistry, and chemical biology.
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)thiazole-4-boronic acid is widely used in scientific research due to its unique structure and reactivity. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of small molecules for use in drug discovery and development. In addition, 2-(Diethylamino)thiazole-4-boronic acid is used in the synthesis of fluorescent and bioluminescent compounds, as well as in the synthesis of bioactive molecules.
Wirkmechanismus
The mechanism of action of 2-(Diethylamino)thiazole-4-boronic acid is not fully understood, but it is believed to involve the formation of a covalent bond between the boronic acid and the thiazole ring. This bond allows 2-(Diethylamino)thiazole-4-boronic acid to interact with a variety of molecules, allowing it to act as a catalyst or a reactant in organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Diethylamino)thiazole-4-boronic acid are not well understood, but it is believed to have a variety of effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses, as well as to inhibit the activity of certain enzymes. In addition, it has been shown to modulate the activity of certain receptors and ion channels, as well as to affect the expression of certain genes.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Diethylamino)thiazole-4-boronic acid has several advantages for use in laboratory experiments. It is highly soluble in water, making it easy to handle and store. It is also relatively stable, making it suitable for long-term storage. In addition, it is relatively inexpensive and widely available, making it a cost-effective choice for research. However, 2-(Diethylamino)thiazole-4-boronic acid is also highly reactive, making it difficult to handle and store.
Zukünftige Richtungen
2-(Diethylamino)thiazole-4-boronic acid has a wide range of potential applications in scientific research, and there are many possible future directions for its use. It could be used in the development of new drugs and therapies, as well as in the synthesis of novel compounds for use in drug discovery and development. It could also be used in the development of new materials and catalysts. In addition, 2-(Diethylamino)thiazole-4-boronic acid could be used in the design and synthesis of peptidomimetics and fluorescent compounds for use in cell imaging and drug delivery. Finally, 2-(Diethylamino)thiazole-4-boronic acid could be used in the development of new biosensors and diagnostics, as well as in the development of new methods for the detection and quantification of biomolecules.
Synthesemethoden
2-(Diethylamino)thiazole-4-boronic acid can be synthesized through a variety of methods, including the reaction of thiazole with boronic acid or boronic ester. The reaction of thiazole and boronic acid can be carried out in the presence of an aqueous base, such as sodium hydroxide, or in the presence of a strong Lewis acid, such as boron trifluoride. The reaction of thiazole and boronic ester can be carried out in the presence of a strong Lewis acid, such as zinc chloride, or in the presence of a strong base, such as sodium hydroxide.
Eigenschaften
IUPAC Name |
[2-(diethylamino)-1,3-thiazol-4-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BN2O2S/c1-3-10(4-2)7-9-6(5-13-7)8(11)12/h5,11-12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUQVOOPGYTOGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC(=N1)N(CC)CC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001245297 | |
| Record name | Boronic acid, B-[2-(diethylamino)-4-thiazolyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001245297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diethylamino)thiazole-4-boronic acid | |
CAS RN |
1309981-20-1 | |
| Record name | Boronic acid, B-[2-(diethylamino)-4-thiazolyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309981-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-(diethylamino)-4-thiazolyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001245297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416279.png)









